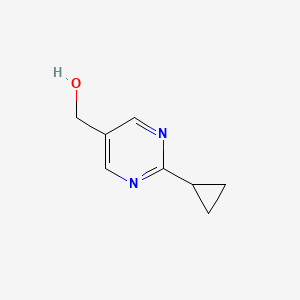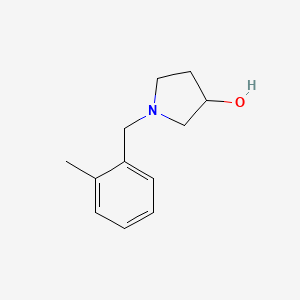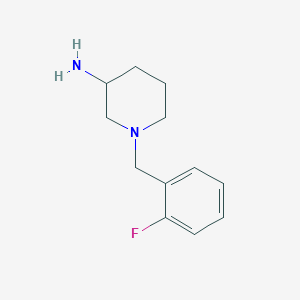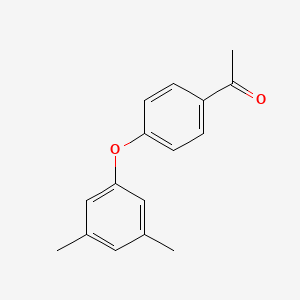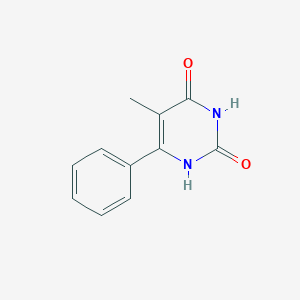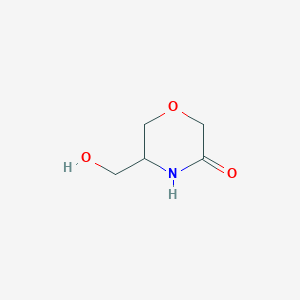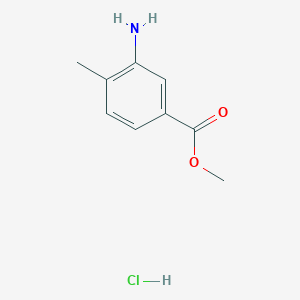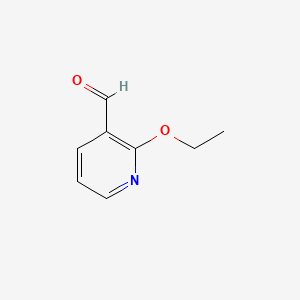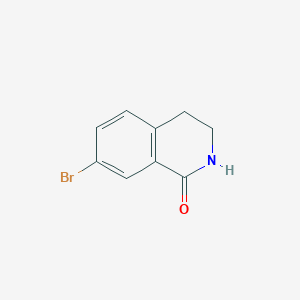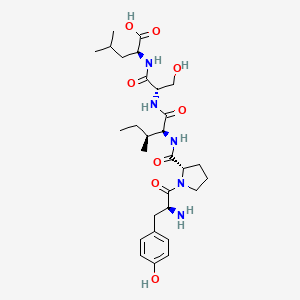
谷蛋白阿片肽C
描述
Gluten Exorphin C is an oligopeptide . It is an opioid peptide derived from wheat gluten . Its molecular formula is C29H45N5O8 . The sequence of this peptide is Tyr-Pro-Ile-Ser-Leu .
Synthesis Analysis
Gluten exorphins, including Gluten Exorphin C, are released from high molecular weight glutenins during the digestion of the gluten protein . They are produced through gastrointestinal digestion, simulated gastrointestinal digestion (SGID), or fermentation .Molecular Structure Analysis
The structure of Gluten Exorphin C is quite different from any of the endogenous and exogenous opioid peptides ever reported in that the N terminal Tyr is the only aromatic amino acid . The analogs containing Tyr-Pro-X-Ser-Leu were synthesized to study its structure-activity relationship .Chemical Reactions Analysis
Gluten exorphins, including Gluten Exorphin C, show structural features that enable them to bind opioid receptors (μ, δ, and κ) . These opioid receptors are distributed widely in the central and peripheral nervous system, gastrointestinal tract, some immune cells, and other tissues .Physical And Chemical Properties Analysis
The molecular weight of Gluten Exorphin C is 591.7 g/mol . Its IC50 values are 40 μM and 13.5 μM for μ opioid and δ opioid activities in the GPI and MVD assays, respectively .科学研究应用
乳糜泻管理
谷蛋白阿片肽C与乳糜泻的病理生理相关。 它在乳糜泻患者消化谷蛋白的过程中作为过敏性免疫反应的一部分被释放 . 该肽可能有助于掩盖胃肠道症状,使无症状乳糜泻的诊断具有挑战性 .
神经系统疾病
研究表明,包括this compound在内的谷蛋白阿片肽可能会影响神经功能。 这些肽的增加产量和吸收与神经系统表现的风险增加相关,可能会影响大脑神经递质分泌和激素功能 .
I型糖尿病
This compound可能在I型糖尿病的发展中发挥作用。 抑制已知具有抗糖尿病作用的酶DPP IV可能与无症状乳糜泻和非乳糜泻性麸质敏感性患者的肠外症状和疾病有关 .
疼痛和行为的调节
动物模型的研究表明,this compound可以调节疼痛感知、可观察行为、学习和记忆过程。 这表明在疼痛管理和行为治疗中的潜在应用 .
胃肠功能
This compound的阿片类药物作用可能会影响胃肠道内壁和功能。 了解这些作用可以更好地了解胃肠道疾病以及新治疗方法的开发 .
催乳素分泌
This compound可能在催乳素分泌中发挥作用。 这种肽与传统阿片受体的相互作用表明在研究垂体功能和相关内分泌疾病方面的潜在应用 .
激素调节
这种肽对激素功能的影响,特别是通过其与阿片受体的相互作用,为研究激素失衡及其治疗开辟了途径 .
饮食干预
了解this compound在各种健康状况中的作用可以为饮食干预提供信息。 对于对谷蛋白敏感的个人,减少或消除谷蛋白摄入量可以减轻谷蛋白阿片肽的产生及其潜在的负面影响 .
作用机制
Target of Action
Gluten Exorphin C is an opioid peptide derived from wheat gluten . It primarily targets the μ-opioid and δ-opioid receptors . These receptors are located in the central and peripheral nervous system, gastrointestinal tract, and some immune cells . They play a crucial role in pain modulation, mood regulation, and control of food intake .
Mode of Action
Gluten Exorphin C interacts with its targets, the μ-opioid and δ-opioid receptors, by binding to these receptors . This binding mimics the action of endogenous opioids, leading to a series of downstream effects . The IC50 values for μ-opioid and δ-opioid activities are 40 μM and 13.5 μM, respectively .
Biochemical Pathways
Upon binding to the opioid receptors, Gluten Exorphin C can modulate various biochemical pathways. It has been suggested that these peptides have a role in prolactin secretion, modification of brain neurotransmitter secretion, hormonal and gastrointestinal functions . The exact biochemical pathways affected by Gluten Exorphin C are still under investigation.
Pharmacokinetics
It is known that these peptides are formed during the digestion of the gluten protein
Result of Action
The binding of Gluten Exorphin C to the opioid receptors results in a variety of molecular and cellular effects. These include modulation of pain senses, observable behavior, learning, and memory processes in animal models . Moreover, it has been suggested that these peptides might play a role in various diseases and disorders, including celiac disease .
Action Environment
The action of Gluten Exorphin C can be influenced by various environmental factors. For instance, the presence of gluten in the diet can affect the production and absorption of Gluten Exorphin C . Additionally, individual susceptibility to gluten and casein allergies can influence the action of Gluten Exorphin C
未来方向
Gluten exorphins, including Gluten Exorphin C, are safe alternatives for the pharmaceutical and food industry . They have enough scope in the food and pharmaceutical industry for the development of functional foods and nutraceuticals . Moreover, deeper research with explored signal cascade mechanisms at the cellular and molecular level is needed to explore food exorphins as therapeutic mediators, functional foods, or nutraceuticals for human health promotion .
生化分析
Biochemical Properties
Gluten Exorphin C plays a significant role in biochemical reactions by interacting with opioid receptors. It is known to inhibit the activity of both μ-opioid and δ-opioid receptors, with IC50 values of 40 μM and 13.5 μM, respectively . These interactions are crucial as they mimic the effects of endogenous opioids, influencing pain perception, mood, and other physiological functions. The peptide sequence of Gluten Exorphin C is Tyr-Pro-Ile-Ser-Leu, and it is derived from the glutenin fraction of wheat gluten .
Cellular Effects
Gluten Exorphin C affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The interaction of Gluten Exorphin C with opioid receptors can lead to changes in neurotransmitter release, impacting neuronal communication and potentially affecting mood and behavior . Additionally, Gluten Exorphin C may influence gastrointestinal function by interacting with receptors in the gut, potentially affecting motility and secretion.
Molecular Mechanism
The mechanism of action of Gluten Exorphin C involves its binding to opioid receptors, which are G-protein coupled receptors. Upon binding, Gluten Exorphin C activates these receptors, leading to a cascade of intracellular events. This activation can result in the inhibition of adenylate cyclase, reducing the levels of cyclic adenosine monophosphate (cAMP) and subsequently altering the activity of protein kinase A (PKA). These changes can affect gene expression and other cellular processes . Additionally, Gluten Exorphin C may modulate ion channel activity, influencing neuronal excitability and neurotransmitter release.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Gluten Exorphin C can change over time. The stability and degradation of Gluten Exorphin C are important factors that influence its long-term effects on cellular function. Studies have shown that Gluten Exorphin C can be stable under certain conditions, but it may degrade over time, leading to a decrease in its activity . Long-term exposure to Gluten Exorphin C in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in receptor sensitivity and gene expression.
Dosage Effects in Animal Models
The effects of Gluten Exorphin C vary with different dosages in animal models. At low doses, Gluten Exorphin C may exhibit beneficial effects, such as pain modulation and improved mood. At high doses, it can lead to adverse effects, including toxicity and negative impacts on behavior and physiological functions . Threshold effects have been observed, where the response to Gluten Exorphin C changes significantly at certain dosage levels.
Metabolic Pathways
Gluten Exorphin C is involved in metabolic pathways that include its interaction with enzymes and cofactors. It is metabolized by peptidases, which break down the peptide into smaller fragments. These metabolic processes can influence the levels of Gluten Exorphin C and its activity in the body . Additionally, Gluten Exorphin C may affect metabolic flux and the levels of other metabolites, potentially impacting overall metabolic homeostasis.
Transport and Distribution
Gluten Exorphin C is transported and distributed within cells and tissues through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of Gluten Exorphin C in specific tissues, such as the brain and gastrointestinal tract . The distribution of Gluten Exorphin C is crucial for its physiological effects, as it determines the sites of action and the extent of its influence on various cellular processes.
Subcellular Localization
The subcellular localization of Gluten Exorphin C is important for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can influence the interactions of Gluten Exorphin C with other biomolecules and its overall efficacy in modulating cellular processes . Understanding the subcellular distribution of Gluten Exorphin C can provide insights into its precise role in cellular function and its potential therapeutic applications.
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H45N5O8/c1-5-17(4)24(27(39)32-22(15-35)25(37)31-21(29(41)42)13-16(2)3)33-26(38)23-7-6-12-34(23)28(40)20(30)14-18-8-10-19(36)11-9-18/h8-11,16-17,20-24,35-36H,5-7,12-15,30H2,1-4H3,(H,31,37)(H,32,39)(H,33,38)(H,41,42)/t17-,20-,21-,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRLEUJNZXTNTR-YYOLRRQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H45N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


